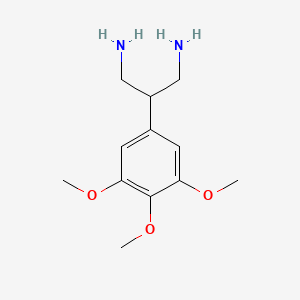

2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine

Description

2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine is a diamine compound characterized by a propane-1,3-diamine backbone with a 3,4,5-trimethoxyphenyl group attached to the central carbon. The trimethoxyphenyl moiety contributes to its electron-rich aromatic structure, which may influence its reactivity and biological activity. For example, cyclopropane-functionalized quinoxaline derivatives with the 3,4,5-trimethoxyphenyl group have been synthesized via multi-step reactions involving cyclopropanation and coupling (e.g., ). Similarly, click chemistry approaches (e.g., triazole formation in ) and deprotection methods (e.g., HCl-mediated removal of tert-butyl carbamates ) are relevant for structurally related propane-1,3-diamine derivatives. Potential applications of this compound may span medicinal chemistry (e.g., enzyme inhibition ) and materials science (e.g., epoxy resin hardening ), as suggested by its structural analogs.

Properties

CAS No. |

918419-41-7 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)propane-1,3-diamine |

InChI |

InChI=1S/C12H20N2O3/c1-15-10-4-8(9(6-13)7-14)5-11(16-2)12(10)17-3/h4-5,9H,6-7,13-14H2,1-3H3 |

InChI Key |

RKELFPGLNMFFQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CN)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde.

Reductive Amination: The 3,4,5-trimethoxybenzaldehyde undergoes reductive amination with propane-1,3-diamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as primary amines.

Substitution: Substituted amine derivatives.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a cardioprotective agent due to its structural similarity to known antiarrhythmic drugs.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine): Features an indole-ethyl substituent and dimethylated terminal amines, enhancing lipophilicity and noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT) .

- PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine): Lacks PDAT’s dimethyl groups, resulting in reduced steric hindrance and weaker enzyme inhibition .

- AM-CPDA (2-(3-(aminomethyl)-3,5,5-trimethylcyclohexyl)propane-1,3-diamine): Contains a rigid cyclohexyl substituent, improving thermal stability in epoxy resins .

- TMP-PDA (2-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine): Piperidine ring introduces steric bulk, slowing epoxy curing kinetics but enhancing durability .

- 1,3-bis-(2,4-diaminophenoxy)-propane: Diaminophenoxy groups enable oxidative hair dye formation (2% max. concentration in cosmetics) .

Data Tables of Comparative Analysis

Research Findings and Key Observations

- Enzyme Inhibition : PDAT’s dimethyl groups increase INMT binding affinity by 3-fold compared to PAT .

- Epoxy Performance : AM-CPDA-based resins exhibit 20% higher flexural strength than conventional diamines .

- Synthetic Efficiency : CuAAC reactions for triazole-linked diamines achieve >95% yields, outperforming traditional coupling methods .

- Cosmetic Safety: 1,3-bis-(2,4-diaminophenoxy)-propane is safe at ≤2% concentration in hair dyes, with minimal dermal irritation .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)propane-1,3-diamine is a compound of interest due to its unique structural features, which include a propane backbone and a trimethoxyphenyl substituent. This configuration suggests potential interactions with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's systematic name indicates the presence of three methoxy groups attached to a phenyl ring. These methoxy groups enhance the compound's chemical reactivity and biological activity, particularly in antioxidant and anti-inflammatory pathways.

Antioxidant Activity

Research indicates that compounds with similar trimethoxyphenyl moieties demonstrate antioxidant properties . The methoxy groups facilitate the scavenging of free radicals, potentially reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that 2-(3,4,5-trimethoxyphenyl)propane-1,3-diamine may possess similar anti-inflammatory effects . This activity is crucial for therapeutic applications in conditions characterized by inflammation.

Anticancer Properties

Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines indicate potential anticancer properties . Similar derivatives have exhibited significant cytotoxicity, which may be attributed to their ability to induce apoptosis selectively in cancerous cells while sparing normal cells .

The mechanism by which 2-(3,4,5-trimethoxyphenyl)propane-1,3-diamine exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, modulating enzyme activity and influencing cellular processes.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of structurally similar compounds using various assays. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro, supporting the hypothesis that 2-(3,4,5-trimethoxyphenyl)propane-1,3-diamine may similarly enhance cellular defenses against oxidative damage.

Cytotoxicity Studies

In a comparative analysis of cytotoxic effects across different cell lines (e.g., HeLa and H1703), several analogs showed varied potency. For instance, some derivatives exhibited EC50 values below 10 μM against cancer cell lines while maintaining low toxicity towards normal cells . This selectivity is critical for developing therapeutic agents with minimal side effects.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.